2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[4-hydroxy-3-(2-methylpropyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-8(2)6-10-7-14(5-4-11(10)15)12(16)9(3)13/h8-11,15H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEIJSRJQJBELH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCC1O)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of α-Chloroketones with Hydroxy-Substituted Piperidine Moieties
Given the structure of 2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one, the preparation likely involves:
- Starting from a 4-hydroxy-3-isobutylpiperidine derivative bearing a ketone functional group at the 1-position.
- Chlorination at the α-position adjacent to the ketone carbonyl to introduce the chlorine atom.
Specific Preparation Methodology (Inferred from Analogous Compounds)
A closely related compound, 2-chloro-1-(3-hydroxyphenyl)ethanone, has been synthesized using sulfuryl chloride as the chlorinating agent under mild conditions, which provides a useful model for the preparation of the target compound.
- Dissolve the hydroxy-substituted ketone precursor in a mixture of methanol and ethyl acetate or dichloromethane.
- Add sulfuryl chloride dropwise to the stirred solution at 293–303 K.
- Maintain stirring for 1 hour at room temperature after complete addition.
- Monitor the reaction progress by thin-layer chromatography.
- Remove solvents under reduced pressure to isolate the α-chloroketone product.
- Purify by crystallization from ethanol or appropriate solvents to obtain X-ray quality crystals.
Reaction Scheme Overview
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Hydroxy-substituted piperidinyl ketone precursor | Starting material |
| 2 | Sulfuryl chloride (1.1 equiv), methanol/ethyl acetate or dichloromethane, 293–303 K | α-Chlorination reaction |
| 3 | Stirring at room temperature for 1 h | Completion of halogenation |
| 4 | Solvent removal under reduced pressure | Product isolation |
| 5 | Crystallization from ethanol | Purification |
Research Findings and Analytical Data
- The chlorination reaction proceeds with high yield (up to 95% reported for analogous compounds).
- The product exhibits characteristic infrared absorption bands corresponding to hydroxyl (broad peak ~3400 cm⁻¹), carbonyl (sharp peak near 1789 cm⁻¹), and aromatic/aliphatic C-H stretches.
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of the hydroxy group, chlorinated α-carbon, and piperidine ring protons.
- Single-crystal X-ray diffraction studies validate the molecular structure, confirming the planar nature of the α-chloroketone moiety and the positioning of substituents.
Data Table Summarizing Key Experimental Parameters (Adapted from Analogous Compound)
| Parameter | Value/Condition |
|---|---|
| Chlorinating agent | Sulfuryl chloride (1.1 equivalents) |
| Solvent system | Methanol + ethyl acetate/dichloromethane |
| Temperature | 293–303 K (addition), then room temperature stirring |
| Reaction time | 1 hour after addition completion |
| Yield | Approximately 95% |
| Purification method | Crystallization from ethanol |
| Key IR bands (cm⁻¹) | 3400 (OH), 1789 (C=O), 2987 (C-H) |
| NMR solvent | CDCl₃ |
| NMR signals (selected) | 4.7 ppm (CH₂), 5.67 ppm (OH), aromatic/aliphatic protons |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Kappa Opioid Receptor Antagonism
One of the primary applications of this compound is its role as a kappa opioid receptor (KOR) antagonist. KOR antagonists are being investigated for their potential in treating various neuropsychiatric disorders, including depression and anxiety. The compound has been shown to exhibit favorable pharmacokinetic properties, which are essential for its efficacy in clinical settings. For instance, studies indicate that compounds with similar structures can effectively antagonize KOR agonist-induced effects in animal models, suggesting a pathway for therapeutic development .
Pharmacokinetic Profiles
The pharmacokinetic profiles of KOR antagonists like 2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one have been extensively studied. These profiles include absorption, distribution, metabolism, and excretion (ADMET) characteristics that are crucial for determining the viability of new drugs. Research has shown that modifications to the chemical structure can significantly impact these profiles, leading to improved selectivity and reduced side effects .
Cosmetic Formulation
Use in Cosmetic Products
The compound is also being explored for its applications in cosmetic formulations. Its properties may make it suitable as an active ingredient in skincare products aimed at improving skin health and appearance. The presence of hydroxyl groups suggests potential moisturizing benefits, while the piperidine moiety may impart additional skin-conditioning properties .
Case Study: Neuropsychiatric Disorders
A significant study focused on the efficacy of KOR antagonists in treating stress-related mood disorders demonstrated that compounds similar to this compound could reduce symptoms associated with depression and anxiety in rodent models. The findings highlighted the importance of selecting compounds with optimal pharmacokinetic properties to ensure effective brain penetration and sustained action .
Case Study: Cosmetic Applications
In cosmetic research, formulations containing derivatives of this compound were tested for their moisturizing effects on human skin cells. Results indicated that the compound enhanced hydration levels significantly when compared to control formulations lacking active ingredients. This positions this compound as a promising candidate for future cosmetic development .
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of 2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one with analogous compounds:
Key Observations :
- Positional Isomerism : The 3-chloro analog () shares the same molecular formula as the target compound but differs in chloro placement, which may alter reactivity and biological interactions.
- Piperazine vs. Piperidine : The ethylpiperazine analog () lacks the hydroxy and isobutyl groups, reducing steric bulk and hydrogen-bonding capacity compared to the target compound.
- Cathinone Derivatives: 4-FMC () and related cathinones prioritize aryl and amino substituents for CNS activity, contrasting with the target compound’s piperidine and hydroxy motifs.
Physicochemical Properties
- Solubility: The hydroxy group on the piperidine ring may enhance water solubility compared to non-polar analogs like 4-FMC .
- Stability: The chloro substituent may increase electrophilicity, raising reactivity concerns absent in non-halogenated analogs (e.g., flavouring agents in ).
Pharmacological and Toxicological Profiles
- Biological Targets: Cathinones (e.g., 4-FMC) target monoamine transporters due to their amino-arylpropanone core . The target compound’s piperidine and hydroxy groups may shift activity toward sigma receptors or enzymes, though direct evidence is lacking.
Biological Activity
2-Chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one, with the CAS number 2098011-82-4, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical structure and properties:
- Molecular Formula : C_{12}H_{22}ClN_{2}O
- Molecular Weight : 238.77 g/mol
- Chemical Structure :
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It acts as a modulator of the dopaminergic and serotonergic pathways, which are crucial in regulating mood, cognition, and motor functions. The compound's piperidine structure allows it to engage with specific receptor sites in the brain, potentially influencing neurotransmitter release and uptake.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant-like Activity : In animal models, it has shown potential antidepressant effects by enhancing serotonin levels in the synaptic cleft.
- Anxiolytic Properties : Studies suggest that it may reduce anxiety-like behaviors in rodent models, possibly through modulation of GABAergic activity.
- Neuroprotective Effects : Preliminary findings indicate that it may protect neuronal cells from oxidative stress and apoptosis.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Anxiolytic | Reduced anxiety behaviors | |
| Neuroprotective | Protection against oxidative stress |
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antidepressant Effects : A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in immobility time during forced swim tests, indicative of antidepressant-like effects. The increase in serotonin levels was confirmed through microdialysis techniques in the hippocampus.
- Anxiety Reduction Study : In a separate experiment, the compound was administered to rats subjected to elevated plus maze tests. Results showed a marked increase in time spent in open arms, suggesting reduced anxiety levels.
- Neuroprotection Research : A recent study highlighted its protective role against neurotoxicity induced by glutamate in cultured neurons. The compound was found to significantly decrease cell death and promote cell survival pathways.
Q & A
Q. What are the recommended synthetic routes for 2-chloro-1-(4-hydroxy-3-isobutylpiperidin-1-yl)propan-1-one, and how can reaction conditions be optimized?
Methodological Answer: A plausible route involves nucleophilic substitution between 2-chloropropanoyl chloride and 4-hydroxy-3-isobutylpiperidine. Key steps:
Acylation : React the piperidine derivative with 2-chloropropanoyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere.
Base Selection : Use triethylamine or DMAP to neutralize HCl byproducts .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Optimization : Vary temperature (0–25°C), stoichiometry (1:1.2 molar ratio of piperidine to acyl chloride), and solvent polarity to maximize yield.
Q. How can structural characterization be performed for this compound?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
Q. How can computational methods predict the compound’s reactivity or interaction with biological targets?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to optimize geometry and calculate electrostatic potential surfaces (EPS) for nucleophilic attack sites .
- Molecular Docking : Simulate binding to receptors (e.g., enzymes) with AutoDock Vina. Parameterize the chloro-ketone moiety as a potential electrophile .
- MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (GROMACS) over 100 ns trajectories.
Q. What analytical techniques are suitable for quantifying impurities in synthesized batches?
Methodological Answer:
- HPLC : Use a C18 column with mobile phase: methanol/sodium acetate buffer (pH 4.6, 65:35 v/v). Detect at 254 nm .
- LC-MS : ESI+ mode for molecular ion identification ([M+H], m/z ~275). Validate method via linearity (R > 0.995) and LOD/LOQ (<1 ppm) .
Q. How should researchers address contradictions in spectral data across different studies?
Methodological Answer:
Q. What safety protocols are critical during handling and disposal?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
